Her2-IN-17
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Overview
Description
Her2-IN-17 is a small molecule inhibitor specifically designed to target the human epidermal growth factor receptor 2 (HER2). HER2 is a proto-oncogene that encodes a transmembrane receptor tyrosine kinase involved in cell growth and differentiation. Overexpression or amplification of HER2 is associated with various cancers, particularly breast cancer, making it a critical target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Her2-IN-17 involves multiple steps, including the formation of key intermediates through various organic reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s binding affinity and selectivity for HER2. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process includes rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the compound meets the required specifications. The production process also involves the use of advanced equipment and automation to increase efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Her2-IN-17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially affecting its binding properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products
Scientific Research Applications
Her2-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study HER2-related signaling pathways and to develop new HER2-targeted therapies.
Biology: Employed in cellular and molecular biology experiments to investigate the role of HER2 in cell growth and differentiation.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a potential cancer therapeutic.
Industry: Applied in the development of diagnostic assays and biosensors for detecting HER2 expression in cancer patients .
Mechanism of Action
Her2-IN-17 exerts its effects by binding to the HER2 receptor, inhibiting its tyrosine kinase activity. This inhibition prevents the activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival. By blocking these pathways, this compound effectively reduces cancer cell growth and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: A dual tyrosine kinase inhibitor targeting both HER2 and EGFR.
Neratinib: An irreversible tyrosine kinase inhibitor that targets HER2, EGFR, and HER4.
Tucatinib: A selective HER2 tyrosine kinase inhibitor with minimal activity against EGFR
Uniqueness of Her2-IN-17
This compound is unique due to its high selectivity for HER2, minimizing off-target effects and reducing toxicity. Additionally, its ability to inhibit HER2 with high potency makes it a promising candidate for further development as a cancer therapeutic .
Properties
Molecular Formula |
C28H24N10O2 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
1-[3-[4-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]pyrazol-1-yl]azetidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H24N10O2/c1-3-26(39)35-14-21(15-35)38-13-19(12-31-38)23-7-9-37-27(23)28(30-17-33-37)34-20-4-5-24(18(2)10-20)40-22-6-8-36-25(11-22)29-16-32-36/h3-13,16-17,21H,1,14-15H2,2H3,(H,30,33,34) |
InChI Key |
KUVIPLMYEIFASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4=CN(N=C4)C5CN(C5)C(=O)C=C)OC6=CC7=NC=NN7C=C6 |
Origin of Product |
United States |
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